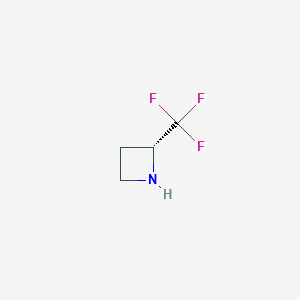

(2R)-2-(Trifluoromethyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidines, are valuable building blocks in organic synthesis. nih.govmagtech.com.cn Their strained ring system makes them susceptible to ring-opening reactions, providing access to a diverse array of acyclic and larger heterocyclic structures. researchgate.netclockss.org Despite the inherent challenges in their synthesis due to ring strain, the development of novel synthetic methodologies has expanded their utility. magtech.com.cnclockss.orgacs.org Azetidines are found in a range of natural products and have been incorporated into various pharmacologically active compounds, highlighting their importance as a scaffold in drug discovery. clockss.orgnih.gov The rigid framework of the azetidine (B1206935) ring can also impart favorable conformational constraints on a molecule, which can be advantageous for binding to biological targets. nih.gov

Role of Fluorine in Modulating Molecular Properties and Reactivity

The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govmdpi.com The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influence metabolic stability, and modulate membrane permeability. nih.govresearchgate.net The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a drug's absorption and distribution in the body. mdpi.com Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation and thereby increase the half-life of a drug. nih.gov The unique electronic properties of fluorine can also lead to enhanced binding affinity with target proteins through various non-covalent interactions. researchgate.netresearchgate.net

Historical Context of Azetidine Synthesis and Trifluoromethylation

The synthesis of azetidines has been a long-standing challenge in organic chemistry, primarily due to the inherent strain in the four-membered ring. clockss.orgacs.org Early methods often involved the cyclization of γ-amino alcohols or their derivatives. orientjchem.org Over the years, a variety of synthetic strategies have been developed, including intramolecular cyclizations, ring-closing metathesis, and [2+2] cycloadditions. magtech.com.cnnumberanalytics.com The reduction of β-lactams (azetidin-2-ones) has also been a widely used method for accessing the azetidine core. acs.org

The introduction of a trifluoromethyl group into organic molecules, known as trifluoromethylation, has also seen significant advancements. Initially, harsh and often hazardous reagents were required. However, the development of milder and more selective trifluoromethylating agents has made this transformation more accessible and widely applicable. The synthesis of trifluoromethyl-substituted azetidines can be achieved through various routes, including the use of trifluoromethylated building blocks or the direct trifluoromethylation of a pre-formed azetidine ring or its precursors. researchgate.netnih.gov A notable approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes to produce a variety of substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net Another method involves a multi-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate. nih.gov

Interactive Data Table: Properties of (2R)-2-(Trifluoromethyl)azetidine

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H6F3N |

| Molecular Weight | 125.09 g/mol |

| Chirality | (R) |

| CAS Number | 1354921-96-8 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIQGGQFRCUFCZ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2r 2 Trifluoromethyl Azetidine

Ring-Opening Reactions and Mechanism

The reactivity of the azetidine (B1206935) ring is fundamentally driven by the release of ring strain, which is estimated to be around 26-27 kcal/mol. rsc.orgresearchwithrutgers.comclockss.org While more stable than the corresponding three-membered aziridines, azetidines undergo ring-opening under appropriate conditions, a process that can be initiated by either nucleophilic or electrophilic species. rsc.orgresearchwithrutgers.com

Nucleophilic ring-opening is a primary transformation pathway for azetidines. magtech.com.cn However, the azetidine ring is relatively stable and often requires activation to facilitate nucleophilic attack. magtech.com.cn This activation typically involves converting the ring into a more reactive azetidinium ion. organic-chemistry.org Once activated, a variety of nucleophiles can open the ring. For instance, enantiopure azetidinium salts have been shown to react with nitrogen nucleophiles like azide (B81097) anions and benzylamine, as well as oxygen nucleophiles such as acetate (B1210297) and alkoxides. organic-chemistry.org The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring. magtech.com.cnorganic-chemistry.org

In the context of precursors to 2-(trifluoromethyl)azetidines, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs), the reaction with benzyl (B1604629) chloroformate exemplifies a nucleophilic ring-opening pathway. Following electrophilic activation of the nitrogen, the chloride ion acts as a nucleophile, attacking a carbon atom of the bicyclic system to yield a 3-chloro-2-(trifluoromethyl)azetidine. nih.gov

Azetidines generally require activation for ring-opening reactions, often through the use of Lewis acids or conversion into their quaternary ammonium (B1175870) salts. magtech.com.cniitk.ac.in This electrophilic activation of the nitrogen atom renders the ring's carbon atoms more susceptible to nucleophilic attack. nih.goviitk.ac.in

A key strategy for the synthesis of functionalized 2-(trifluoromethyl)azetidines involves the electrophilic activation of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursors. nih.govresearchgate.net This process, termed a polar strain-release reaction, is initiated by an electrophile which activates the bridgehead nitrogen atom. nih.gov For example, reagents like benzyl chloroformate and trifluoroacetic anhydride (B1165640) serve as electrophiles that trigger the ring-opening of the highly strained ABB system. nih.govresearchgate.net This activation leads to the formation of a reactive intermediate, which is then attacked by a nucleophile (either from the reagent itself or from the reaction medium), resulting in a diversely substituted 2-(trifluoromethyl)azetidine (B2671701). nih.gov

Table 1: Electrophilic Reagents for Strain-Release Reactions

| Electrophilic Reagent | Resulting Functional Group at C3 | Reference |

|---|---|---|

| Benzyl chloroformate | Chloro (-Cl) | nih.govresearchgate.net |

The considerable ring strain inherent to the four-membered azetidine ring is a primary driving force for its chemical reactivity. rsc.orgresearchwithrutgers.com This strain makes ring-opening reactions thermodynamically favorable. While azetidines are more stable and easier to handle than their three-membered aziridine (B145994) counterparts, the ring can be selectively opened under specific conditions. rsc.orgresearchwithrutgers.com

The synthesis of 2-(trifluoromethyl)azetidines from 1-azabicyclo[1.1.0]butanes (ABBs) is a clear illustration of strain-release chemistry. nih.govresearchgate.net ABBs are highly strained molecules, and their reactions are driven by the release of this strain to form the more stable, functionalized four-membered azetidine ring. nih.gov Despite the presence of a sterically demanding and electron-withdrawing trifluoromethyl group, these precursors readily undergo polar strain-release reactions to afford a variety of substituted 2-(trifluoromethyl)azetidines. nih.gov

Functionalization and Derivatization at Various Positions

Beyond ring-opening, the (2R)-2-(trifluoromethyl)azetidine scaffold allows for functionalization at the ring's nitrogen and carbon atoms, enabling the synthesis of a diverse range of derivatives.

The nitrogen atom of the azetidine ring is nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. youtube.com A common strategy involves the installation of a protecting group, such as a tert-butoxycarbonyl (Boc) group. For example, during the palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) leads to the direct formation of N-Boc protected 2-(trifluoromethyl)azetidines. researchgate.net

Furthermore, direct N-functionalization can be achieved during the strain-release synthesis from ABB precursors. The reaction of 3-aryl-1-azabicyclo[1.1.0]butanes with pentafluorosulfur chloride (SF₅Cl) or trans-tetrafluoro(trifluoromethyl)sulfur chloride (CF₃SF₄Cl) under blue LED irradiation results in the formation of N-SF₅ and N-SF₄CF₃ substituted azetidines, respectively, in good yields. acs.org

The carbon framework of 2-(trifluoromethyl)azetidines can be functionalized, often with a high degree of stereochemical control. The strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes is a powerful method for introducing substituents at the C3 position. nih.govresearchgate.net

Reaction with benzyl chloroformate yields 3-chloro-2-(trifluoromethyl)azetidines. nih.gov

Reaction with trifluoroacetic anhydride , followed by hydrolysis, provides access to 2-(trifluoromethyl)azetidin-3-ols. nih.gov X-ray diffraction analysis of a resulting azetidinol (B8437883) revealed a trans relationship between the newly introduced hydroxyl group at C3 and the trifluoromethyl group at C2. nih.gov

Palladium-catalyzed hydrogenolysis of 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes affords cis-3-aryl-2-(trifluoromethyl)azetidines. researchgate.net The observed cis stereochemistry suggests that the hydrogenolysis of the C3-N bond occurs with an inversion of configuration at the C3 position. researchgate.net

The trifluoromethyl group has been shown to have a significant influence on the stereochemical outcome of these transformations. researchgate.net For instance, the hydrogenolysis of an analogous azabicyclobutane bearing a silyloxymethyl group at C2 proceeded with almost no stereoselectivity, highlighting the directing effect of the CF₃ group. researchgate.net

Table 2: C-Functionalization of 2-(Trifluoromethyl)azetidine Precursors and Stereochemistry

| Reaction | Reagent(s) | C3-Substituent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Strain-Release | Benzyl chloroformate | -Cl | trans (inferred) | nih.govresearchgate.net |

| Strain-Release | Trifluoroacetic anhydride / NaOH(aq) | -OH | trans | nih.gov |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable, and reactions directly transforming the CF3 moiety on the azetidine ring are not extensively reported in the literature. The primary reactivity associated with this group is its profound electron-withdrawing effect, which significantly influences the chemical behavior of the entire molecule. ugent.be This strong inductive effect lowers the basicity of the azetidine nitrogen, making it less nucleophilic compared to non-fluorinated analogs. ugent.benih.gov

Furthermore, the CF3 group activates the C2 position of the azetidine ring, making it more susceptible to nucleophilic attack. This electronic influence is a key determinant in the regioselectivity of ring-opening reactions. nih.govmagtech.com.cn For instance, upon quaternization of the azetidine nitrogen, subsequent nucleophilic attack and ring opening occur preferentially at the C4 position, demonstrating a clear difference in reactivity compared to azetidines bearing other electron-withdrawing groups at C2. nih.gov While direct conversion of the trifluoromethyl group is uncommon, its electronic influence is a cornerstone of the molecule's reactivity profile.

Rearrangements and Skeletal Modifications

The inherent ring strain of the four-membered azetidine ring makes it a versatile precursor for various skeletal rearrangements and modifications, leading to the formation of larger and more complex heterocyclic structures. medwinpublishers.comresearchgate.net

One of the most significant rearrangements of the azetidine scaffold is the expansion to a five-membered pyrrolidine (B122466) ring. This transformation often proceeds through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. researchgate.netnih.gov

A notable example involves the conversion of 2-(iodomethyl)azetidine derivatives, which can be synthesized via iodocyclization of homoallylic amines. medwinpublishers.com Heating these iodomethyl azetidines can induce a rearrangement to form pyrrolidines with complete stereocontrol. medwinpublishers.com The expansion of the strained azetidine ring to a more stable pyrrolidine structure is a thermodynamically favorable process. nih.gov

The regioselectivity of the ring opening of the bicyclic intermediate can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used, sometimes leading to competition between the formation of five-membered pyrrolidines and seven-membered azepanes. nih.gov DFT calculations have been employed to rationalize the observed regioselectivities for nucleophilic opening, showing good agreement with experimental results. nih.gov

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| 2-(Iodomethyl)azetidine derivative | Heating | Pyrrolidine derivative | - | medwinpublishers.com |

| Azetidine with 3-hydroxypropyl side chain at C2 | Activation of alcohol, followed by nucleophile (e.g., CN-, N3-, AcO-) | Pyrrolidine and/or Azepane derivative | - | nih.gov |

| 3-Methylene-azetidines | α-Diazo pyrazoamides, chiral cobalt(II) catalyst | Quaternary prolineamide derivatives | up to 99% | researchgate.net |

Beyond ring expansion to pyrrolidines, the this compound framework serves as a building block for a variety of other heterocyclic systems through different reaction pathways.

Ring Expansion to Seven-Membered Rings: As mentioned, the ring expansion of azetidines fitted with a 3-hydroxypropyl side chain can lead to seven-membered azepanes. nih.gov The formation of either the five-membered pyrrolidine or the seven-membered azepane is dependent on reaction conditions and substrate structure. nih.gov The synthesis of trifluoromethyl-substituted azepanes has also been achieved via the ring expansion of trifluoromethyl-pyrrolidines, which themselves can be derived from azetidine precursors, highlighting a multi-step pathway to larger rings. researchgate.netresearchgate.net

Formation of Fused and Spirocyclic Systems: The reactivity of the azetidine ring can be harnessed to construct more intricate molecular architectures. For example, a novel trifluoromethylated bicyclic azetidine, (2R)-2-phenyl-5-(trifluoromethyl)-4-oxa-1-azabicyclo[1.1]heptane, has been synthesized through a sodium hydride-promoted cyclization of an oxazolidine-tethered 1,3-iodoamine. medwinpublishers.com This demonstrates the use of precursors derived from trifluoroacetoacetate to build fused heterocyclic systems incorporating the trifluoromethyl-azetidine motif. medwinpublishers.com Additionally, strain-release reactions of highly strained 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can lead to azaspirocyclic ketones after a sequence of reactions including reaction with trifluoroacetic anhydride, ozonolysis, and reduction. researchgate.net

Formation of Other Heterocycles via Ring Opening and Transformation: The azetidine ring can be opened and reconfigured to form different types of heterocycles. Ring-opening isomerization of 3-amido-2-phenyl azetidines has been shown to produce 2-oxazolines. acs.org In another synthetic strategy, aza-Michael additions of NH-heterocycles, such as 3-(trifluoromethyl)-1H-pyrazole, to methyl 2-(azetidin-3-ylidene)acetate yields novel pyrazole-azetidine hybrid molecules. mdpi.com This method provides a direct route to connect the azetidine core to other important heterocyclic pharmacophores. mdpi.com

| Starting Material | Reagent(s) | Product Type | Example Product | Reference |

| Azetidine with 3-hydroxypropyl side chain | Alcohol activation, nucleophile | Seven-membered heterocycle | Azepane derivative | nih.gov |

| Oxazolidine-tethered 1,3-iodoamine | Sodium hydride | Fused bicyclic heterocycle | (2R)-2-phenyl-5-(trifluoromethyl)-4-oxa-1-azabicyclo[1.1]heptane | medwinpublishers.com |

| 3-Amido-2-phenyl azetidines | - | Isomerization to five-membered heterocycle | 2-Oxazoline derivative | acs.org |

| Methyl 2-(azetidin-3-ylidene)acetate | 3-(Trifluoromethyl)-1H-pyrazole | Hybrid heterocyclic system | Pyrazole-azetidine hybrid | mdpi.com |

Theoretical and Computational Investigations of 2r 2 Trifluoromethyl Azetidine

Conformational Analysis and Ring Pucker

The four-membered azetidine (B1206935) ring is not planar and exists in a puckered conformation. This puckering is characterized by a dihedral angle, which for the parent azetidine has been determined to be 37° by gas-phase electron diffraction. rsc.org The introduction of substituents, such as the trifluoromethyl group in (2R)-2-(trifluoromethyl)azetidine, significantly influences the conformational preferences of the ring.

Influence of the Trifluoromethyl Group on Conformation

Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating these conformational preferences. These studies reveal that the trifluoromethyl group significantly affects the stereochemical outcome of reactions involving the azetidine ring. For instance, in the hydrogenolysis of related azabicyclobutanes, the presence of a trifluoromethyl group can alter the stereoselectivity of the reaction, leading to different ratios of cis and trans products. nih.gov

The puckering of the azetidine ring in this compound is a key determinant of its reactivity and biological activity. The interplay between the size of the CF3 group and its electronic interactions with the rest of the molecule leads to a specific, favored conformation that can be predicted and analyzed through computational methods.

Electrostatic and Hyperconjugative Interactions (e.g., F...N+ interactions)

The conformational behavior of fluorinated N-heterocycles like this compound is significantly governed by electrostatic and hyperconjugative interactions. researchgate.net A noteworthy interaction is the electrostatic attraction between the fluorine atoms of the trifluoromethyl group and the nitrogen atom of the azetidine ring, especially when the nitrogen is protonated (N+). researchgate.netnih.gov

This F...N+ interaction can have a substantial impact on the conformational equilibrium, often favoring a gauche arrangement where the fluorine atoms are in close proximity to the positively charged nitrogen. nih.gov This stabilizing effect can be powerful enough to overcome steric repulsions that might otherwise favor an anti conformation.

The balance between these electrostatic attractions and hyperconjugative effects, along with steric considerations, ultimately determines the preferred three-dimensional structure of this compound. Computational analyses are indispensable for dissecting the contributions of these individual forces. nih.gov

Electronic Structure and Reactivity Studies

The electronic properties of this compound are central to understanding its reactivity and potential applications. Computational chemistry provides powerful tools to investigate these properties in detail.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into how a molecule will interact with other reagents. researchgate.net

For this compound, the HOMO is typically associated with the nitrogen lone pair, making it the primary site for electrophilic attack. The LUMO, on the other hand, is influenced by the electron-withdrawing trifluoromethyl group, which lowers its energy and makes the molecule more susceptible to nucleophilic attack at the carbon atom attached to the CF3 group.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound.

Table 1: Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -9.5 | Nitrogen (lone pair) |

| LUMO | 1.2 | C-CF3 antibonding orbital |

| HOMO-LUMO Gap | 10.7 | - |

Note: The values in this table are illustrative and would be determined through specific computational calculations.

Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has become an invaluable tool for studying the mechanisms and stereoselectivity of organic reactions. researchgate.netresearchgate.netrsc.orgrsc.org For reactions involving this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a detailed picture of the reaction pathway can be constructed. researchgate.net

Determine Activation Energies: The energy barrier for a reaction, known as the activation energy, can be calculated to predict the reaction rate.

Analyze Transition State Geometries: The three-dimensional structure of the transition state provides critical information about how the reaction proceeds and why a particular stereoisomer is formed preferentially.

Investigate the Role of Catalysts: DFT can be used to model the interaction of this compound with catalysts, helping to understand how the catalyst influences the reaction outcome. rsc.org

For example, in the ring-opening reactions of azetidines, DFT calculations can rationalize the observed stereoselectivity by comparing the energies of different possible transition states leading to various products. nih.gov

Prediction of Chemical Behavior and Selectivity

The insights gained from conformational analysis and electronic structure calculations can be integrated to predict the chemical behavior and selectivity of this compound in various reactions.

The puckered nature of the azetidine ring, influenced by the trifluoromethyl group, creates distinct steric environments on either face of the ring. This steric hindrance can direct an incoming reagent to attack from the less hindered side, leading to high stereoselectivity.

Furthermore, the electronic effects of the trifluoromethyl group, as revealed by FMO analysis and DFT calculations, can predict whether the molecule will act as a nucleophile or an electrophile and at which specific atoms these reactions are most likely to occur. For instance, the electron-withdrawing nature of the CF3 group can activate the C2 position for nucleophilic attack. nih.gov

By combining these theoretical approaches, a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound can be achieved, guiding the design of new synthetic methodologies and the development of novel molecules with desired properties.

Applications of 2r 2 Trifluoromethyl Azetidine As a Chiral Building Block

Synthesis of Complex Fluorinated Heterocyclic Scaffolds

(2R)-2-(Trifluoromethyl)azetidine serves as a versatile starting material for the construction of more elaborate fluorinated heterocyclic structures. Its inherent ring strain can be strategically exploited in ring-opening and ring-expansion reactions to generate a variety of scaffolds.

One notable application is the synthesis of diversely substituted 2-(trifluoromethyl)azetidines through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These bicyclic precursors, which can be prepared with high diastereoselectivity, undergo ring-opening upon treatment with various reagents, such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640). nih.govresearchgate.net This approach provides access to a range of 3-substituted-2-(trifluoromethyl)azetidines, including those with chloro and hydroxyl functionalities at the C3 position. nih.govresearchgate.net

Furthermore, palladium-catalyzed hydrogenolysis of these bicyclic systems offers a pathway to cis-3-aryl-2-(trifluoromethyl)azetidines. nih.govresearchgate.net The ability to introduce a wide array of substituents at the C3 position, including alkyl, aryl, and heteroaryl groups, highlights the utility of this methodology in generating a library of structurally diverse fluorinated azetidines. nih.govresearchgate.net These resulting substituted azetidines are themselves valuable intermediates for further synthetic transformations. nih.govresearchgate.net

The following table summarizes the synthesis of various substituted 2-(trifluoromethyl)azetidines from a common bicyclic precursor.

| Reagent | Resulting Scaffold | Reference |

| Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | nih.govresearchgate.net |

| Trifluoroacetic anhydride / H₂O | 3-Hydroxy-2-(trifluoromethyl)azetidin-3-ols | nih.govresearchgate.net |

| Pd/C, H₂, Boc₂O | cis-3-Aryl-2-(trifluoromethyl)azetidines | nih.gov |

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral nature of this compound and its derivatives makes them attractive candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govyoutube.com After the desired transformation, the auxiliary can be removed and ideally recycled.

While direct applications of this compound as a chiral auxiliary are an emerging area of research, the broader class of chiral azetidines has demonstrated significant potential. researchgate.netmagtech.com.cn For instance, C2-symmetric 2,4-disubstituted azetidine (B1206935) derivatives containing a β-amino alcohol moiety have been successfully synthesized and employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These ligands have shown the ability to induce high enantioselectivity in the formation of chiral secondary alcohols. researchgate.net

The development of new synthetic methods to access enantiopure cis-1,2,4-trisubstituted amino azetidines has further expanded the scope of these compounds as chiral ligands. magtech.com.cn These cis-azetidines have been used to form complexes with various transition metals, including copper, which have proven to be effective catalysts for the enantioselective Henry (nitroaldol) reaction, achieving excellent enantiomeric excesses. magtech.com.cn The rigid and well-defined conformation of the azetidine ring is believed to be crucial for the effective transfer of chirality. magtech.com.cn

The trifluoromethyl group in this compound can influence the electronic properties and steric environment of potential ligand-metal complexes, offering opportunities to fine-tune catalytic activity and selectivity. Research in this specific area is ongoing, with the goal of developing novel and highly effective chiral ligands and auxiliaries based on this fluorinated scaffold.

Role in the Construction of Structurally Diverse Molecules

The synthetic utility of this compound extends beyond the formation of other heterocyclic systems to the construction of a wide array of structurally diverse molecules. nih.govresearchgate.netorganic-chemistry.org Its functional groups and strained ring system provide multiple reaction sites for diversification.

The transformation of the C-Cl bond in 3-chloro-2-(trifluoromethyl)azetidines, synthesized via the strain-release methodology, opens up avenues for further functionalization. nih.gov For example, radical reduction of these chloro-derivatives can lead to the corresponding 3-unsubstituted azetidines. nih.gov

Moreover, the azetidine ring itself can be a precursor to other valuable building blocks. For instance, a heterocyclic compound derived from a 3-(trifluoromethyl)azetidine (B1504861) carboxylic acid has been investigated as part of a library of potential inhibitors for phosphoinositide 3-kinases. organic-chemistry.org The synthesis of such carboxylic acid derivatives showcases the ability to introduce key functional groups onto the azetidine scaffold, paving the way for its incorporation into biologically active molecules. unipd.it

The development of methods for the synthesis of 2-cyano azetidines from β-amino alcohols has also contributed to the construction of diverse molecular scaffolds, including fused, bridged, and spirocyclic ring systems. researchgate.net These transformations often involve the manipulation of functional groups on the azetidine ring to build molecular complexity. researchgate.net

Emerging Applications in Material Science and Agrochemistry

The unique properties of fluorinated compounds are increasingly being exploited in material science and agrochemistry. While the direct application of this compound in these fields is still an emerging area, the broader class of fluorinated azetidines and related heterocycles shows significant promise.

In material science, the incorporation of fluorine-containing moieties can significantly influence the physical and electronic properties of materials. For example, selectively fluorinated cyclopropanes have been investigated as chiral dopants in liquid crystals to induce a cholesteric phase. beilstein-journals.org The introduction of fluorinated groups can impact properties such as dielectric anisotropy and birefringence. beilstein-journals.orgmdpi.com The synthesis of liquid crystals containing difluorocyclopropane motifs has been achieved through difluorocarbene addition to olefin precursors. beilstein-journals.org While not a direct application of this compound, this demonstrates the potential of small, fluorinated rings to modulate the properties of advanced materials. There is also research into the design of new polycyclic energetic materials by combining azetidine structures with other nitrogen-rich heterocycles, with the aim of improving density and decomposition temperature. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The growing emphasis on green chemistry is driving the development of more environmentally benign methods for synthesizing complex molecules like (2R)-2-(Trifluoromethyl)azetidine. unife.it Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. researchgate.net Future research is focused on creating more sustainable and efficient pathways.

One promising area is the use of continuous flow chemistry. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uniba.itnih.gov The hydrogenation of 2-azetines to produce azetidines has been successfully demonstrated in a continuous flow system using environmentally responsible solvents like ethyl acetate (B1210297) and cyclopentyl methyl ether (CPME). uniba.it This approach not only makes the process safer but also aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Biocatalysis represents another key frontier for the sustainable synthesis of fluorinated compounds. nih.gov Enzymes, with their high selectivity and ability to operate under mild conditions, offer a powerful alternative to traditional chemical catalysts. Research into engineered enzymes, such as type II pyruvate (B1213749) aldolases, has shown promise for the asymmetric synthesis of molecules containing secondary or tertiary fluorides. nih.gov The application of such biocatalytic methods to the synthesis of this compound could provide a highly efficient and enantioselective route to this valuable building block.

Future efforts will likely focus on combining these approaches, for instance, by integrating biocatalytic steps into continuous flow systems to create highly efficient and sustainable manufacturing processes for this compound and its derivatives.

Unexplored Reactivity Profiles and Novel Transformations

The unique structural and electronic properties of this compound, conferred by the strained four-membered ring and the electron-withdrawing trifluoromethyl group, suggest a rich and largely unexplored reactivity profile. While some reactions of this and related compounds have been studied, there remains significant potential for discovering novel transformations. nih.gov

One area of active investigation is the strain-release reactions of related bicyclic precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These highly strained molecules can undergo ring-opening reactions with various reagents to produce a diverse range of substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net For example, reactions with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can yield 3-chloroazetidines and azetidin-3-ols, respectively. nih.govresearchgate.net Further exploration of these strain-release reactions with a wider array of electrophiles and nucleophiles could unlock new synthetic pathways to novel azetidine (B1206935) derivatives.

The reactivity of the azetidine ring itself also warrants further study. The quaternization of the nitrogen atom followed by regiospecific ring-opening has been shown to be a viable strategy for creating diverse α-(trifluoromethyl)amines. nih.gov This reactivity is distinct from that of azetidines bearing other electron-withdrawing groups, highlighting the unique influence of the trifluoromethyl substituent. nih.gov Future research could focus on expanding the scope of nucleophiles used in these ring-opening reactions and exploring the potential for asymmetric transformations.

Furthermore, the development of novel cycloaddition reactions involving the azetidine ring or its precursors could provide access to new and complex molecular architectures. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidines, and recent advances using visible light photocatalysis have made this approach more accessible and versatile. chemrxiv.orgrsc.org

Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and guide the design of new synthetic strategies. mit.edu For a molecule like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.gov DFT calculations can be employed to predict the geometry, stability, and spectroscopic properties of this compound and its derivatives. acs.org For instance, computational studies can help to understand the conformational preferences of the azetidine ring and the influence of the trifluoromethyl group on its electronic properties. acs.org

Computational models can also be used to predict the outcomes of chemical reactions. mit.edu By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility of a proposed reaction pathway and identify potential side reactions. acs.orgacs.org This predictive power can significantly accelerate the discovery of new reactions and optimize existing synthetic methods, reducing the need for time-consuming and resource-intensive trial-and-error experimentation. mit.edu

In the context of drug discovery, computational docking studies can be used to predict how molecules containing the this compound scaffold might bind to biological targets. nih.gov This information can guide the design of new drug candidates with improved potency and selectivity. nih.gov

Integration into New Chemical Biology Tools (excluding clinical/safety)

The unique properties of the this compound moiety make it an attractive component for the development of new chemical biology tools. tib.eu These tools are essential for probing biological systems and elucidating the mechanisms of complex biological processes.

One potential application is in the design of chemical probes. nih.govacs.org Chemical probes are small molecules that can be used to selectively interact with and modulate the function of specific proteins or other biomolecules. The incorporation of a this compound group can influence the probe's properties, such as its binding affinity, selectivity, and metabolic stability.

Another emerging area is the use of azetidine derivatives in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The development of new bioorthogonal ligation strategies involving azetidines could enable the site-specific labeling and imaging of biomolecules in their native environment.

Furthermore, the trifluoromethyl group can serve as a useful reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics. By incorporating this compound into peptides or other biomolecules, researchers can use ¹⁹F NMR to gain insights into their structure and function. The development of trifluoromethylated building blocks is therefore of significant interest. nih.govnih.govnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the most efficient enantioselective synthetic routes for (2R)-2-(Trifluoromethyl)azetidine, and how can reaction conditions be optimized for high enantiomeric excess?

- Methodological Answer : Enantioselective synthesis often employs catalytic asymmetric methods. For example, iridium-catalyzed ring-opening reactions of oxabenzonorbornadiene derivatives with azetidine precursors have been reported to yield chiral azetidines with high stereocontrol . Optimization involves adjusting catalyst loading (e.g., 2–5 mol%), solvent polarity (e.g., THF vs. DCM), and temperature (0–25°C) to maximize enantiomeric excess (ee >95%). Kinetic resolution or chiral auxiliaries (e.g., Evans’ oxazolidinones) can further enhance stereochemical outcomes .

Q. How do key spectroscopic features (NMR, IR) distinguish this compound from its stereoisomers or structural analogs?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group exhibits a characteristic singlet near δ -60 to -70 ppm. Diastereomers may show splitting due to differing magnetic environments.

- ¹H NMR : The azetidine protons resonate between δ 2.5–4.0 ppm. Stereochemistry affects coupling constants (e.g., J values for vicinal protons in the azetidine ring).

- IR : The C-F stretch appears at 1100–1250 cm⁻¹, while the azetidine ring’s C-N stretch is observed at 1020–1080 cm⁻¹. Comparative analysis with racemic mixtures or epimerized samples is critical .

Q. What computational methods are recommended for predicting the conformational stability of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s preferred conformers. Solvent effects (e.g., PCM for methanol or DMSO) should be included to simulate solution-phase behavior. Key parameters include torsional angles of the azetidine ring and the trifluoromethyl group’s orientation relative to the ring plane. Validation against experimental NMR coupling constants or X-ray data is essential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in ring-opening reactions compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of the CF₃ group increases the azetidine ring’s electrophilicity, facilitating nucleophilic ring-opening. For instance, reactions with Grignard reagents or amines proceed faster than with non-fluorinated azetidines. However, steric hindrance from CF₃ can reduce accessibility to the reaction site. Comparative kinetic studies (e.g., monitoring reaction rates via ¹⁹F NMR) and Hammett plots are recommended to quantify electronic vs. steric effects .

Q. What strategies can resolve contradictions in stereochemical assignments of this compound derivatives when X-ray crystallography and NMR data are inconclusive?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and calculated spectra.

- Residual Dipolar Couplings (RDCs) : NMR-based method using aligned media (e.g., polyacrylamide gels) to extract spatial proximity data.

- Chemical Derivatization : Convert the compound to a crystalline derivative (e.g., a urea or thiourea adduct) for X-ray analysis.

- Dynamic NMR (DNMR) : Assesses conformational exchange to rule out dynamic effects skewing NMR interpretations .

Q. How can this compound be integrated into peptide mimetics to enhance metabolic stability without compromising target binding?

- Methodological Answer : Incorporate the azetidine as a proline analog in peptide backbones. The CF₃ group’s hydrophobicity improves membrane permeability, while the constrained azetidine ring reduces conformational flexibility, enhancing proteolytic resistance. Key steps:

Solid-Phase Synthesis : Use Fmoc-protected (2R)-azetidine derivatives coupled via HBTU/DIPEA activation.

Binding Assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs using SPR or fluorescence polarization.

MD Simulations : Analyze interactions with targets (e.g., kinases or GPCRs) to optimize side-chain positioning .

Q. What are the mechanistic implications of using this compound in catalytic asymmetric reactions, such as organocatalytic Michael additions?

- Methodological Answer : The azetidine’s rigid structure and CF₃ group can act as a chiral scaffold in bifunctional organocatalysts. For example:

- Hydrogen-Bonding Activation : The azetidine nitrogen participates in substrate activation via H-bonding.

- Steric Control : The CF₃ group directs face-selective attack in enolate or iminium ion intermediates.

Mechanistic studies should combine kinetic isotope effects (KIEs), nonlinear effect experiments, and DFT calculations to dissect contributions of steric vs. electronic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.